molecular formula C20H29N3O2S B2921764 N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034573-14-1

N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2921764
CAS No.: 2034573-14-1
M. Wt: 375.53
InChI Key: RSWTYDZJOBQRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C20H29N3O2S and its molecular weight is 375.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Characterization and Structural Analysis

Research on fentanyl analogs, such as N-(1-phenylethyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, often involves detailed chemical and structural analyses. For instance, the study by M. Jimeno et al. (2003) delves into the characterization of oxalate salts and free bases of fentanyl and its analogs, utilizing techniques like NMR spectroscopy and X-ray crystallography. These methods elucidate the molecular structures, providing foundational knowledge for understanding the compound's potential interactions and functionalities.

Synthetic Methodologies and Applications

The synthesis of oxalamides and their derivatives, as explored in the work by V. Mamedov et al. (2016), presents innovative approaches to creating complex molecules. These synthetic routes not only expand the toolbox for chemists but also pave the way for the development of new pharmaceuticals, materials, and catalysts.

Catalytic and Redox Properties

The investigation into the catalytic capabilities of compounds containing oxalamide structures, as detailed by Pablo Garrido‐Barros et al. (2015), highlights the role of such entities in facilitating water oxidation reactions. This research underscores the potential for utilizing these compounds in energy conversion processes, demonstrating the intersection of organic chemistry with sustainable technology.

Potential Therapeutic Applications

The study of compounds that interact with biological targets, such as the research by K. Yoshimura et al. (2010) on N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, illustrates the therapeutic implications of these molecules. By modulating interactions with proteins or receptors, such compounds can lead to novel treatments for diseases, showcasing the direct impact of chemical research on public health.

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-15(17-5-3-2-4-6-17)22-20(25)19(24)21-13-16-7-10-23(11-8-16)18-9-12-26-14-18/h2-6,15-16,18H,7-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWTYDZJOBQRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.